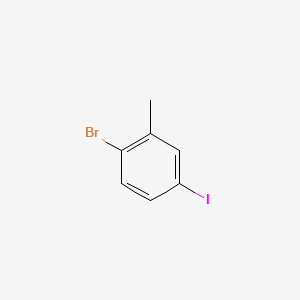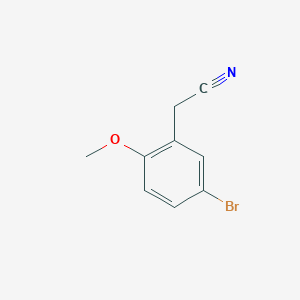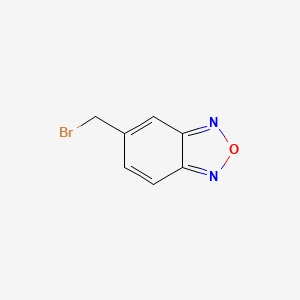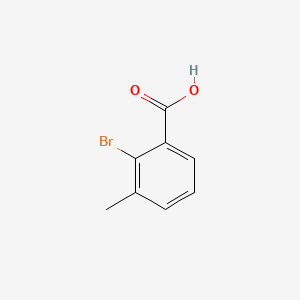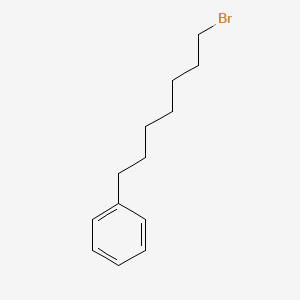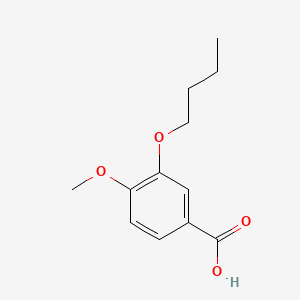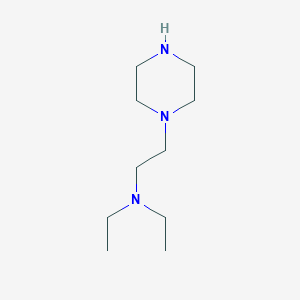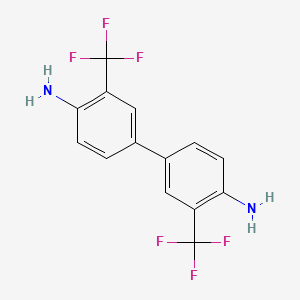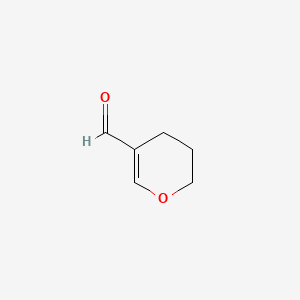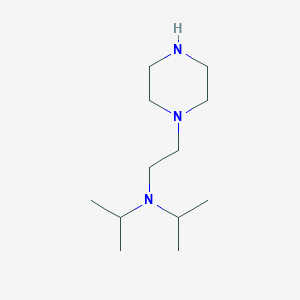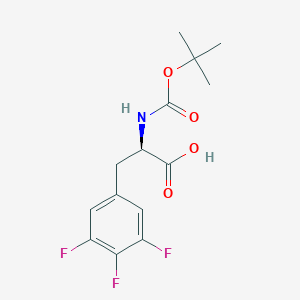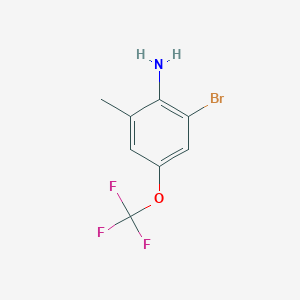
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is a compound that is part of a broader class of substances known as anilines, which are derivatives of phenylamine. These compounds are characterized by the presence of an amino group attached to a benzene ring. The specific compound also contains a bromine atom and a trifluoromethoxy group, which are substituents that can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of related bromoaniline derivatives has been explored in several studies. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials has been developed, which proceeds under blue LED irradiation . This method could potentially be adapted for the synthesis of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline has been reported, which involves bromination of 4-trifluoromethoxy aniline with Br2 and H2O2, suggesting that similar bromination strategies could be applied to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of bromoaniline derivatives can be complex, and their analysis often requires sophisticated techniques. For example, the crystal structure of a bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel compound was determined using single-crystal X-ray diffraction, which revealed intermolecular π-π interactions . Although this compound is not the same as 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline, the study demonstrates the type of analysis that could be conducted to understand the molecular structure of such compounds.
Chemical Reactions Analysis
The chemical reactivity of anilines with trifluoromethoxy groups can be influenced by the presence of other substituents on the benzene ring. For instance, metalation reactions of trifluoromethoxy-substituted anilines have been shown to proceed with site selectivity, which is dependent on the N-protective group used . This suggests that the bromo and methyl groups in 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline could influence its reactivity in similar metalation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoaniline derivatives can vary widely depending on the substituents present. The introduction of a trifluoromethoxy group often imparts desirable pharmacological and biological properties to molecules . The presence of a bromine atom can also affect the reactivity and stability of the compound. For example, the synthesis of [14C]-labeled bromobenzene derivatives from [14C]-aniline demonstrated the selective monobromination of aniline and subsequent transformations . These studies provide insights into the potential properties of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline, although specific data on this compound would be needed for a comprehensive analysis.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Agrochemical Intermediates 2,6-Dibromo-4-trifluoromethoxy aniline, closely related to 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline, is an important agrochemical intermediate. An improved synthesis process of this compound from 4-trifluoromethoxy aniline has been developed, achieving high yield (97%) and product purity over 99.5% (Ding Zhi-yuan, 2011).
Spectroscopic Investigation for Future Applications The FTIR and FTRaman spectra of 2-bromo-4-methyl aniline, a similar compound, were recorded and analyzed, providing information for future development of substituted aniline. This study illustrates the influence of bromine atom, methyl group, and amine group on the geometry of benzene and its normal modes of vibrations, which is relevant for the structural analysis of similar compounds (S. Ramalingam et al., 2010).
Applications in Dye Synthesis 4-Bromo-3-methylanisole, a compound related to 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline, is used in synthesizing black fluorane dye, an important component in thermal papers. A novel continuous, homogeneous bromination technology in a microreaction system was developed for its synthesis, achieving high selectivity and low byproduct content (Pei Xie et al., 2020).
Metalation as Key Step in Structural Elaboration Trifluoromethoxy-substituted anilines, including compounds similar to 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline, undergo metalation with site selectivity, offering a pathway for the synthesis of various compounds. This process highlights the preparative potential of aniline functionalization mediated by organometallic reagents (F. Leroux et al., 2003).
Synthesis of Pharmaceutical Intermediates The synthesis of trifluoromethoxylated aromatic compounds, often showing desirable pharmacological properties, remains a challenge. A protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a related compound, demonstrates potential applications in pharmaceuticals and agrochemicals (Pengju Feng & Ming‐Yu Ngai, 2016).
properties
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-4-2-5(14-8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXIDYCCDPMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382575 |
Source


|
| Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline | |
CAS RN |
887266-83-3 |
Source


|
| Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


